molecular formula C11H16N4O2S B2875850 N-cyclopentyl-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide CAS No. 460726-58-3

N-cyclopentyl-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No. B2875850
CAS RN: 460726-58-3
M. Wt: 268.34
InChI Key: VLEFEKRYMYSAHM-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a cyclopentyl group (a ring of five carbon atoms), a triazinyl group (a ring containing three nitrogen and three carbon atoms), and a sulfanyl group (sulfur and hydrogen). The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It likely has a complex three-dimensional structure due to the presence of the cyclopentyl and triazinyl rings .

Scientific Research Applications

Antioxidant and Cytoprotective Mechanisms

Research into N-acetylcysteine (NAC), a compound with a sulfanyl group similar to N-cyclopentyl-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide, reveals insights into antioxidant and cytoprotective mechanisms. NAC is known for its ability to lower endogenous oxidant levels and protect cells against oxidative stress. This is achieved not through direct oxidant scavenging but via the generation of hydrogen sulfide (H2S) and sulfane sulfur species, primarily within mitochondria. These species are suggested to mediate the antioxidative and cytoprotective effects of NAC, potentially applicable to compounds with similar structural features (Ezeriņa et al., 2018).

Antimicrobial and Anticancer Applications

Compounds with sulfanyl acetamide structures have been investigated for antimicrobial and anticancer properties. For instance, certain N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides show significant in vitro anticancer activity, especially against non-small cell lung and CNS cancer cell lines (Berest et al., 2011). This highlights the potential for structurally related compounds to have similar biological activities.

Synthetic Applications

The solid-phase Pummerer cyclisation of alpha-sulfanyl N-aryl acetamides demonstrates the versatility of sulfur-containing compounds in synthesizing heterocyclic products. These reactions, which involve efficient cyclisation upon activation of the sulfur link, enable the convenient construction of oxindoles and other heterocycles, indicating the synthetic utility of compounds like N-cyclopentyl-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide (McAllister et al., 2003).

properties

IUPAC Name

N-cyclopentyl-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2S/c1-7-10(17)13-11(15-14-7)18-6-9(16)12-8-4-2-3-5-8/h8H,2-6H2,1H3,(H,12,16)(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEFEKRYMYSAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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